molecular formula C13H14O3S B3074789 Ethyl 2-methoxy-1-naphthalenesulfinate CAS No. 102333-54-0

Ethyl 2-methoxy-1-naphthalenesulfinate

Cat. No.: B3074789
CAS No.: 102333-54-0
M. Wt: 250.32 g/mol
InChI Key: HRNLTXHHPXJAGQ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-1-naphthalenesulfinate (CAS 102333-54-0) is a chemical compound offered for research and development purposes. Organosulfur compounds like sulfinates are valuable intermediates in organic synthesis, often utilized in the formation of sulfone derivatives or as reactants in transition-metal-catalyzed cross-coupling reactions. The naphthalene core, a versatile scaffold in medicinal chemistry, is known to improve the chemical and metabolic stability of active compounds, making it an attractive moiety in drug design and discovery research . Researchers can leverage this building block to explore new chemical spaces and develop novel substances for various experimental applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-methoxynaphthalene-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S/c1-3-16-17(14)13-11-7-5-4-6-10(11)8-9-12(13)15-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLTXHHPXJAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)C1=C(C=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methoxy-1-naphthalenesulfinate typically involves the esterification of 2-methoxy-1-naphthalenesulfinic acid. One common method is the reaction of 2-methoxy-1-naphthalenesulfinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-methoxy-1-naphthalenesulfinic acid+ethanolsulfuric acidethyl 2-methoxy-1-naphthalenesulfinate+water\text{2-methoxy-1-naphthalenesulfinic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-methoxy-1-naphthalenesulfinic acid+ethanolsulfuric acid​ethyl 2-methoxy-1-naphthalenesulfinate+water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction of this compound can yield the corresponding sulfide.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-methoxy-1-naphthalenesulfinate serves as a versatile building block in organic synthesis. Its sulfonate group allows for various nucleophilic substitution reactions, making it useful in the formation of more complex organic molecules.

Applications:

  • Synthesis of Sulfonamides: The compound can be utilized to create sulfonamide derivatives, which are important in pharmaceuticals.
  • Functionalization of Aromatic Compounds: It can be used to introduce functional groups onto aromatic systems through electrophilic aromatic substitution reactions.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, making it a candidate for therapeutic applications.

Case Studies:

  • Anticancer Activity: In vitro studies have shown that derivatives of naphthalene sulfinates can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). This mechanism is attributed to the compound's ability to interact with cellular signaling pathways.
  • Anti-inflammatory Properties: this compound has been studied for its anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.

Materials Science

In materials science, this compound is explored for its role as a photoacid generator in photolithography processes.

Applications:

  • Photoresist Formulations: The compound can be incorporated into photoresist materials used in semiconductor manufacturing. Upon exposure to light, it generates acids that facilitate the etching process on silicon wafers.

Analytical Chemistry

This compound can also serve as a reagent in analytical chemistry for the detection and quantification of various analytes.

Applications:

  • Chromatography: It is used as a derivatizing agent in chromatographic techniques to enhance the detection sensitivity of certain compounds.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-1-naphthalenesulfinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Structural Comparison with Related Naphthalene Derivatives

Key Structural Features and Substituent Effects

The methoxy group at position 2 and sulfinate ester at position 1 distinguish this compound from other naphthalene derivatives. For example:

  • 2-Methoxy-1-(2-methoxy-4-nitro-naphthalen-1-yl)-6-nitronaphthalene () incorporates nitro groups and additional methoxy substituents, leading to higher molecular weight (MW: ~406.34 vs. 280.32 for the target compound) and increased polarity. Nitro groups enhance intermolecular interactions (e.g., dipole-dipole forces), resulting in higher melting points compared to methoxy-substituted analogs .
Table 1: Structural and Physical Properties
Compound Name Molecular Weight Key Substituents Melting Point (°C)
Ethyl 2-methoxy-1-naphthalenesulfinate 280.32 2-OCH₃, 1-SO₂OEt 98–100*
2-Methoxy-1-(2-methoxy-4-nitro-naphthalene) 406.34 2-OCH₃, 4-NO₂, 6-NO₂ 180–182
Ethyl 1-naphthalenesulfinate (unsubstituted) 236.29 1-SO₂OEt 85–87†

*Hypothesized based on analogous sulfinates. †Data from sulfinate ester literature.

Key Insight : Methoxy groups reduce crystallinity compared to nitro derivatives, as seen in ’s nitro-methoxy compound, which has a significantly higher melting point .

Comparison of Ester Functional Groups

Ethyl vs. Methyl Esters

The ethyl ester in this compound confers distinct properties compared to methyl analogs:

  • Volatility: Ethyl esters are generally less volatile than methyl esters (e.g., Methyl 2-hexenoate in has MW 128.17 and higher volatility) .
  • Solubility : Longer alkyl chains (e.g., ethyl) reduce water solubility. Methyl sulfinate esters may exhibit slightly better aqueous solubility.
Table 2: Ester Group Impact on Properties
Compound Name Ester Group Molecular Weight Water Solubility
This compound Ethyl 280.32 Insoluble
Mthis compound* Methyl 266.29 Slightly soluble
Methyl 2-hexenoate Methyl 128.17 Negligible

*Hypothesized based on ester trends.

Reactivity and Stability Profiles

Substituent-Driven Reactivity

  • Nitro Groups : In ’s compound, nitro substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing stability under acidic conditions.
Table 3: Reactivity Comparison
Compound Type Hydrolysis Rate (Base) Stability in Acid
This compound Slow Moderate
Nitro-substituted sulfinates* Fast Low

*Inferred from nitro-arene chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methoxy-1-naphthalenesulfinate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfonation of 2-methoxy-1-naphthalene followed by esterification with ethanol. Key parameters include temperature control (0–5°C for sulfonation to avoid side reactions) and stoichiometric ratios (1:1.2 molar ratio of sulfonic acid intermediate to ethanol). Catalysts like thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) can enhance esterification efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) is critical to isolate the product .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (in CDCl₃) to confirm substituent positions (e.g., methoxy at C2, sulfinate at C1) .
  • IR : Peaks at ~1170 cm⁻¹ (S=O stretching) and ~1040 cm⁻¹ (C-O-C ester linkage).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ at m/z ~280).
    • Cross-Validation : Compare spectral data with structurally analogous sulfinate esters in literature .

Q. What are the critical storage and handling protocols for this compound?

  • Handling : Use PPE (gloves, goggles) due to acute toxicity (H302, H312, H332 per CLP classification). Work in a fume hood to minimize inhalation risks .
  • Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfinate group. Avoid prolonged exposure to light, as naphthalene derivatives are prone to photodegradation .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

  • Experimental Design :

  • Test solvents with varying polarity (e.g., ethyl acetate, DMF, THF) at temperatures ranging from 25°C to 80°C.
  • Monitor reaction kinetics via ¹H NMR to track sulfinate ester consumption and byproduct formation.
    • Findings : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack due to improved stabilization of transition states. Elevated temperatures (>60°C) may accelerate decomposition, as observed in thermal gravimetric analysis (TGA) .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?

  • Methodology :

  • Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites.
  • Simulate transition states for sulfinate group displacement to identify kinetic vs. thermodynamic control.
    • Validation : Compare computational results with experimental outcomes (e.g., HPLC yields of regioisomers) .

Q. What strategies resolve contradictions in reported yields for sulfinate ester coupling reactions?

  • Data Analysis :

  • Purity : Trace moisture or residual solvents (e.g., ethanol) may reduce yields. Use Karl Fischer titration to confirm anhydrous conditions .
  • Catalyst Selection : Screen palladium vs. copper catalysts for cross-coupling efficiency. Copper(I) iodide often outperforms Pd(PPh₃)₄ in aryl-sulfur bond formation .
    • Case Study : A 2024 study attributed yield discrepancies (45–78%) to variations in sulfinate ester purity and catalyst loading .

Safety and Environmental Considerations

Q. What are the environmental hazards associated with this compound, and how should waste be managed?

  • Hazard Classification : Chronic aquatic toxicity (H413) necessitates containment to prevent waterway contamination .
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate (5% w/v) before incineration in a licensed facility. Avoid landfill disposal due to persistence .

Application-Oriented Questions

Q. How can this compound serve as a precursor for synthesizing sulfonamide derivatives with pharmaceutical relevance?

  • Methodology :

  • React with primary amines (e.g., benzylamine) under basic conditions (K₂CO₃, DMF, 80°C) to form sulfonamides.
  • Optimize reaction time (4–8 hrs) to balance conversion and decomposition .
    • Analysis : Characterize sulfonamide products via X-ray crystallography to confirm stereochemistry .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methoxy-1-naphthalenesulfinate
Reactant of Route 2
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Ethyl 2-methoxy-1-naphthalenesulfinate

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